2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine
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Overview
Description
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is a heterocyclic compound with the molecular formula C9H10N4S It is characterized by the presence of a pyrimidine ring substituted with a hydrazino group, a methyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine typically involves the reaction of 2-amino-5-methyl-4-(2-thienyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-5-methylpyrimidine
- 2-Hydrazino-4-(2-furyl)pyrimidine
Uniqueness
2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities compared to other similar compounds.
Properties
IUPAC Name |
(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-5-11-9(13-10)12-8(6)7-3-2-4-14-7/h2-5H,10H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVEBNIPOFRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CS2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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